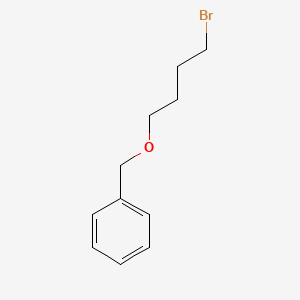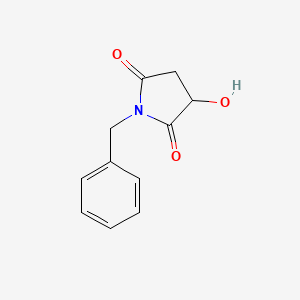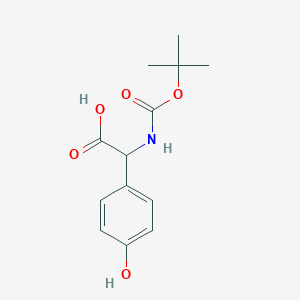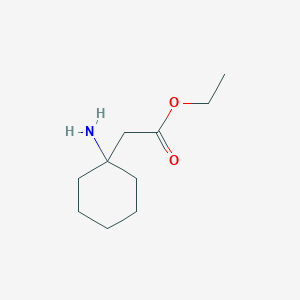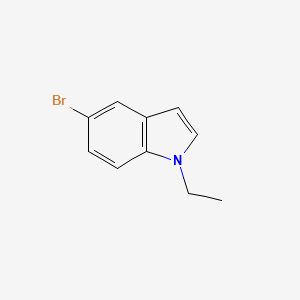
5-溴-1-乙基-1H-吲哚
描述
5-Bromo-1-ethyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
科学研究应用
5-Bromo-1-ethyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Bromo-1-ethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biochemical changes . For instance, some indole derivatives have been reported to inhibit viral activity
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects
生化分析
Biochemical Properties
5-Bromo-1-ethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Bromo-1-ethyl-1H-indole, have been shown to inhibit glutathione S-transferase isozymes, which are crucial for detoxification processes in cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
The effects of 5-Bromo-1-ethyl-1H-indole on various cell types and cellular processes are profound. This compound has been observed to exhibit selective cytotoxicity towards cancer cell lines, significantly reducing the percentage of live cells compared to control groups . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a pivotal role in cell signaling and regulation .
Molecular Mechanism
At the molecular level, 5-Bromo-1-ethyl-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with glutathione S-transferase isozymes is a notable example of enzyme inhibition . Additionally, 5-Bromo-1-ethyl-1H-indole may influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular outcomes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-1-ethyl-1H-indole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 5-Bromo-1-ethyl-1H-indole, maintain their stability over extended periods under controlled conditions . The compound’s effects on cellular function may vary over time, with potential long-term consequences on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-ethyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, 5-Bromo-1-ethyl-1H-indole may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
5-Bromo-1-ethyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity . Additionally, 5-Bromo-1-ethyl-1H-indole may affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis processes.
Transport and Distribution
The transport and distribution of 5-Bromo-1-ethyl-1H-indole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, 5-Bromo-1-ethyl-1H-indole’s localization within cells can impact its accumulation and effectiveness in targeting specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-Bromo-1-ethyl-1H-indole is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence 5-Bromo-1-ethyl-1H-indole’s interaction with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a Lewis acid catalyst such as iron(III) bromide . Another method involves the Bartoli indole synthesis, which starts from 1-bromo-4-ethyl-2-nitrobenzene and involves a series of steps including reduction and cyclization .
Industrial Production Methods
Industrial production of 5-Bromo-1-ethyl-1H-indole may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
化学反应分析
Types of Reactions
5-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of 5-azido-1-ethyl-1H-indole or 5-thio-1-ethyl-1H-indole.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Coupling: Formation of biaryl compounds.
相似化合物的比较
Similar Compounds
1-Ethyl-1H-indole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
5-Bromo-1H-indole: Similar structure but without the ethyl group, affecting its solubility and reactivity.
5-Fluoro-1-ethyl-1H-indole: Fluorinated analog with different electronic properties and reactivity.
Uniqueness
5-Bromo-1-ethyl-1H-indole is unique due to the presence of both the bromine and ethyl groups, which influence its chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution and coupling reactions, while the ethyl group affects its solubility and interaction with biological targets .
属性
IUPAC Name |
5-bromo-1-ethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZVSDFWQIXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402685 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195253-49-7 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about 5-Bromo-1-ethyl-1H-indole can be obtained from the paper?
A1: The paper describes the successful synthesis and characterization of Methyl 3-(5- Bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate, which incorporates the 5-Bromo-1-ethyl-1H-indole moiety. The study focuses on confirming the structure of the synthesized compound through X-ray crystallography. [] This technique reveals the three-dimensional arrangement of atoms within the molecule, providing valuable information about bond lengths, angles, and overall conformation. While this data doesn't directly describe 5-Bromo-1-ethyl-1H-indole itself, it offers insights into its reactivity and potential for forming derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)
![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
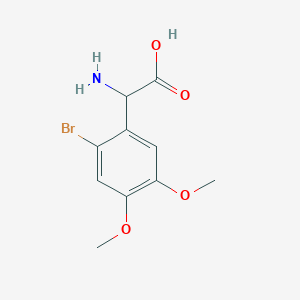
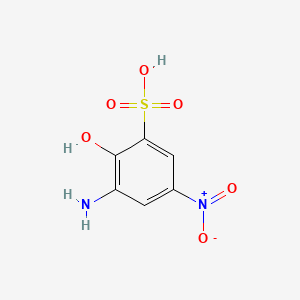


![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)
